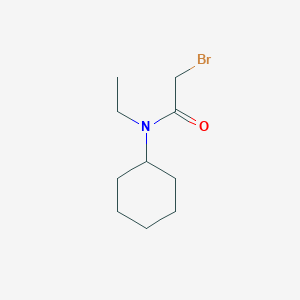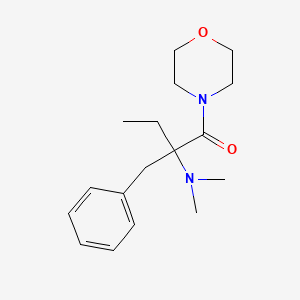
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a dimethylamino group, and a morpholine ring attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable benzyl halide, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the butanone backbone through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-2-(dimethylamino)-1-(piperidin-4-yl)butan-1-one
- 2-Benzyl-2-(dimethylamino)-1-(pyrrolidin-4-yl)butan-1-one
Uniqueness
2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
135251-07-9 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-benzyl-2-(dimethylamino)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C17H26N2O2/c1-4-17(18(2)3,14-15-8-6-5-7-9-15)16(20)19-10-12-21-13-11-19/h5-9H,4,10-14H2,1-3H3 |
Clave InChI |
GIHAKXAWDBHEPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)(C(=O)N2CCOCC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



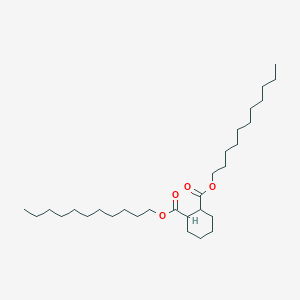
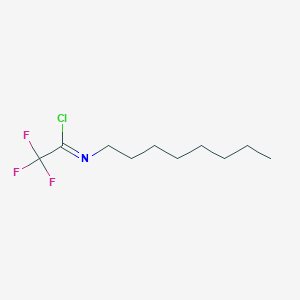

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
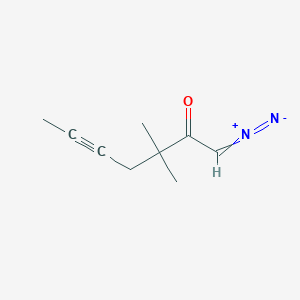
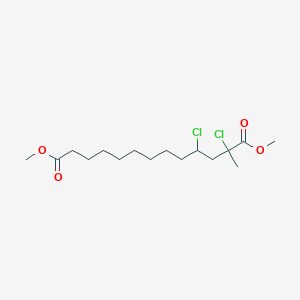
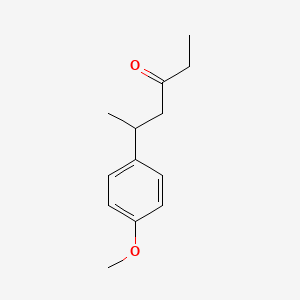
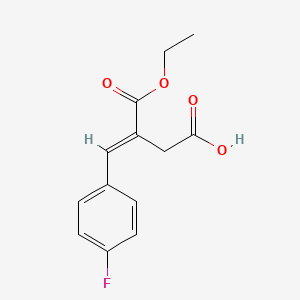
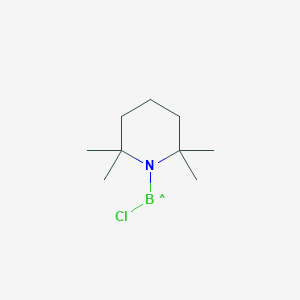
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
